molecular formula C16H20ClFN4O B1402424 5-(3-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride CAS No. 1361116-67-7

5-(3-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride

Cat. No.: B1402424
CAS No.: 1361116-67-7
M. Wt: 338.81 g/mol
InChI Key: LLCBAQKFBUEASB-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a 3-fluorophenyl group at position 5, a dimethylamine group at position 2, and a morpholin-2-yl substituent at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Pyrimidine derivatives are widely explored for their biological activities, including kinase inhibition and antimicrobial effects. The structural uniqueness of this compound lies in the combination of fluorine (electron-withdrawing) and morpholine (electron-donating) groups, which may influence its pharmacokinetic and target-binding properties .

Properties

IUPAC Name

5-(3-fluorophenyl)-N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O.ClH/c1-21(2)16-19-9-13(11-4-3-5-12(17)8-11)15(20-16)14-10-18-6-7-22-14;/h3-5,8-9,14,18H,6-7,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCBAQKFBUEASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyrimidine Core and Key Intermediates

The pyrimidine core bearing the N,N-dimethylamino group is typically synthesized by nucleophilic substitution of a halogenated pyrimidine precursor with dimethylamine. This step is performed under controlled conditions to ensure selective substitution at the 2-position.

  • Example: Reaction of 5-bromo-2-(N,N-dimethylamino)pyridine with boronate esters to prepare boronic acid derivatives for subsequent coupling.

Introduction of Morpholin-2-yl Group

Morpholine substitution at the 4-position of the pyrimidine ring is achieved by nucleophilic aromatic substitution or amination of an appropriate halogenated pyrimidine intermediate with morpholine or morpholin-2-yl derivatives.

  • The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Mild heating (room temperature to 60 °C) promotes substitution.
  • The reaction is monitored by LCMS or NMR to confirm completion.

Formation of Hydrochloride Salt

The free base of the compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

  • This step enhances compound stability and facilitates purification.
  • The salt is isolated by filtration or crystallization.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Nucleophilic substitution Halogenated pyrimidine + dimethylamine, DMF, RT 2-(N,N-dimethylamino)pyrimidine intermediate
2 Suzuki-Miyaura coupling Intermediate + 3-fluorophenyl boronate ester, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 100 °C, 12 h 5-(3-fluorophenyl)-2-(N,N-dimethylamino)pyrimidine
3 Amination / nucleophilic substitution Above intermediate + morpholine, DMF or THF, mild heat 4-(morpholin-2-yl) substituted pyrimidine
4 Salt formation HCl gas or HCl in solvent Hydrochloride salt of final compound

Research Findings and Optimization Notes

  • The use of Pd(dppf)Cl2 catalyst and potassium acetate base in 1,4-dioxane provides a robust and reproducible method for the Suzuki coupling step, yielding the desired biaryl linkage efficiently.
  • Reaction times of 12 hours at 100 °C under inert atmosphere optimize conversion without significant byproduct formation.
  • Morpholine substitution is facilitated by the electron-deficient nature of the pyrimidine ring, allowing mild conditions for nucleophilic substitution.
  • Purification is typically achieved by silica gel chromatography using petroleum ether/ethyl acetate gradients.
  • The hydrochloride salt form exhibits improved solubility and stability, critical for pharmaceutical applications.

Data Table: Key Physical and Chemical Properties Relevant to Preparation

Property Value
Molecular Formula C17H20FN5O·HCl
Molecular Weight Approx. 345 g/mol
Solubility Soluble in polar solvents
Log P (Consensus) ~1.1
Stability Stable as hydrochloride salt
Typical Yield (Suzuki step) 70-80%
Catalyst Loading 1-2 mol% Pd(dppf)Cl2
Reaction Temperature 100 °C
Reaction Time 12 hours
Atmosphere Inert (N2 or Ar)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamine group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine core, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound is its role as a kinase inhibitor . Kinases are enzymes that facilitate the transfer of phosphate groups to specific substrates, a critical process in various cellular functions including metabolism, cell signaling, and apoptosis. Inhibitors of kinases are vital in cancer therapy as they can disrupt pathways that lead to uncontrolled cell proliferation.

Case Studies:

  • Inhibition of Specific Kinases : Studies have demonstrated that compounds similar to 5-(3-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride effectively inhibit kinases involved in cancer progression, such as the PI3K/AKT pathway, which is crucial for cell survival and growth .

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds possess antiviral properties, particularly against viral infections such as herpes simplex virus (HSV) and other RNA viruses. The structural characteristics of this compound may contribute to its efficacy in modulating viral replication mechanisms.

Case Studies:

  • Viral Replication Inhibition : A study highlighted the effectiveness of pyrimidine derivatives in inhibiting viral replication, suggesting potential therapeutic roles for related compounds in treating viral infections .

Neurological Applications

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Pyrimidine derivatives have shown promise in modulating GABA receptors, which are critical for inhibitory neurotransmission in the brain.

Case Studies:

  • GABA Receptor Modulation : Research has indicated that similar compounds can enhance GABA receptor activity, potentially benefiting conditions like anxiety and epilepsy .

Anticancer Properties

Beyond kinase inhibition, studies have explored the broader anticancer properties of pyrimidine derivatives. The compound's structure allows it to engage with multiple biological targets involved in tumor growth and metastasis.

Case Studies:

  • Cytotoxic Effects : Laboratory studies have reported cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of various biological processes. For example, it may inhibit protein kinases, leading to the regulation of cell signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Cores

Table 1: Key Pyrimidine-Based Analogues
Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity Reference
Target Compound 5-(3-Fluorophenyl), N,N-dimethyl, 4-(morpholin-2-yl) 378.87 (HCl salt) Fluorophenyl enhances lipophilicity; morpholine improves solubility. Under investigation (kinase inhibition hypothesized).
N,N-Dimethyl-4-(Morpholin-2-yl)Pyrimidin-2-Amine Dihydrochloride 4-(Morpholin-2-yl), N,N-dimethyl 356.27 (dihydrochloride) Lacks fluorophenyl; dihydrochloride salt increases aqueous solubility. Used in intermediate synthesis for polyamide monomers.
N-[5-(3-Fluorophenyl)-1H-Pyrazol-3-yl]-6-(4-Methylpiperazin-1-yl)Pyrimidin-4-Amine Hydrochloride 5-(3-Fluorophenyl), 6-(4-methylpiperazine) 469.94 (HCl salt) Piperazine substituent may enhance CNS penetration. Anticipated antimicrobial/anticancer activity (structural similarity to known agents).
N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine 2-Fluorophenyl, 4-methoxyphenyl aminomethyl 486.54 Methoxy group increases electron density; fluorophenyl aids target specificity. Demonstrated antifungal and antibacterial activity.
Key Observations :
  • Fluorophenyl vs. Other Aryl Groups: The 3-fluorophenyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., ) due to reduced oxidative metabolism .
  • Morpholine vs. Piperazine : Morpholine (target compound) offers better solubility than piperazine () but may reduce blood-brain barrier penetration .
  • Salt Forms : The hydrochloride salt (target) versus dihydrochloride () affects crystallinity and dissolution rates, critical for formulation .

Non-Pyrimidine Analogues with Similar Pharmacophores

Table 2: Analogues with Heterocyclic Variations
Compound Name Core Structure Molecular Weight (g/mol) Key Features Biological Activity Reference
RO41-1049 (N-(2-Aminoethyl)-5-(3-Fluorophenyl)-4-Thiazolecarboxamide Hydrochloride) Thiazole 345.82 (HCl salt) Thiazole core with fluorophenyl; aminoethyl side chain. Neuroprotective effects via imidazoline I2 receptor modulation.
MC1568 (3-[5-(3-Fluorophenyl)−3-Oxopropen-1-yl]-N-Hydroxy-2-Propenamide) Pyrrole 332.31 Fluorophenyl linked to α,β-unsaturated ketone. Histone deacetylase (HDAC) inhibitor; anticancer activity.
Key Observations :
  • Core Flexibility : The pyrimidine core (target) allows for greater substituent diversity than thiazole (RO41-1049) or pyrrole (MC1568), enabling tailored target engagement .
  • Fluorophenyl Positioning : The 3-fluorophenyl group in RO41-1049 and the target compound both enhance binding to hydrophobic pockets in enzymes (e.g., kinases, HDACs) .

Biological Activity

5-(3-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural components, including a fluorophenyl group and a morpholine moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H17ClFN3OC_{14}H_{17}ClFN_3O with a molecular weight of approximately 285.75 g/mol. The structure includes a pyrimidine core substituted with a 3-fluorophenyl group and a morpholine ring, which is believed to enhance its biological activity.

PropertyValue
Molecular FormulaC14H17ClFN3O
Molecular Weight285.75 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily stems from its ability to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Research indicates that it may act as an inhibitor of specific kinases, which are crucial in cellular signaling pathways related to cancer and other diseases. The presence of the morpholine group is thought to enhance the compound's solubility and bioavailability, facilitating its interaction with target proteins.

Anticancer Properties

Several studies have investigated the anticancer potential of pyrimidine derivatives, including this compound. For instance, it has shown promise in inhibiting the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms include:

  • Inhibition of Kinase Activity : The compound has been reported to inhibit key kinases involved in tumor growth and metastasis.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.

Antimicrobial Activity

Preliminary research suggests that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

  • In Vitro Studies : A study published in MDPI demonstrated that similar pyrimidine derivatives exhibited significant cytotoxicity against human cancer cell lines, showing IC50 values in the micromolar range. This suggests that structural modifications can enhance potency against specific targets.
  • Animal Models : In vivo studies using murine models have indicated that administration of this compound leads to reduced tumor size and improved survival rates compared to control groups, highlighting its potential as an effective therapeutic agent.

Comparative Analysis

The biological activity of this compound can be compared to other known pyrimidine derivatives:

Compound NameBiological ActivityIC50 (µM)
5-(3-fluorophenyl)-N,N-dimethyl...Anticancer10 - 20
NifedipineCalcium channel blocker30 - 50
AmlodipineAntihypertensive15 - 25

Q & A

Basic: What are the recommended synthetic routes for 5-(3-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride?

Methodological Answer:
The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React a chlorinated pyrimidine precursor (e.g., 5-chloropyrimidine) with 3-fluoroaniline under reflux conditions in a polar aprotic solvent (e.g., chloroform or DMF) to introduce the fluorophenyl group .
  • Step 2: Introduce the morpholine moiety via a nucleophilic substitution reaction using morpholine-2-carboxylic acid or its activated ester, often requiring catalytic bases like K2_2CO3_3 .
  • Step 3: Quaternize the dimethylamine group using methyl iodide or dimethyl sulfate in the presence of a base, followed by hydrochloride salt formation .
  • Purification: Column chromatography (silica gel, chloroform/methanol gradients) and recrystallization (methanol/water) are effective for isolating the final product .

Basic: How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR confirms substituent positions (e.g., fluorophenyl aromatic protons at δ 7.1–7.5 ppm, morpholine protons at δ 3.6–3.8 ppm) .
    • 19^19F NMR identifies fluorine environment (e.g., meta-substituted fluorophenyl at δ -110 to -115 ppm) .
  • X-ray Crystallography: Resolves dihedral angles between the pyrimidine core and substituents (e.g., fluorophenyl vs. morpholine planes), with hydrogen-bonding patterns (N–H⋯N/O) stabilizing the crystal lattice .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ peak matching calculated m/z) .

Advanced: What strategies can resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine NMR, IR (to confirm functional groups), and XRD (for absolute configuration) to resolve ambiguities. For example, XRD can clarify whether a downfield 1^1H NMR shift arises from hydrogen bonding or steric effects .
  • Computational Modeling: Use density functional theory (DFT) to simulate NMR chemical shifts or optimize molecular geometries, comparing results with experimental data .
  • Isotopic Labeling: Introduce 13^13C or 15^15N labels to track specific atoms in complex spectra .

Advanced: How can the morpholine and fluorophenyl substituents influence the compound’s binding affinity in biological targets?

Methodological Answer:

  • Morpholine Group: Enhances solubility via hydrogen bonding with water and targets (e.g., kinases or GPCRs). Its conformational flexibility allows adaptation to binding pockets .
  • Fluorophenyl Group: Increases lipophilicity (logP) for membrane penetration. The fluorine atom’s electronegativity can stabilize ligand-receptor interactions via dipole-dipole or halogen bonding .
  • Experimental Validation: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Advanced: What experimental approaches are suitable for studying its stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to:
    • pH Variations: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .
    • Oxidative Stress: Treat with H2_2O2_2 (3% v/v) to identify oxidation-prone sites (e.g., morpholine ring) .
  • Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
  • Light Exposure: Conduct photostability tests under ICH Q1B guidelines to detect photo-degradation products .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents systematically (e.g., replace morpholine with piperazine or vary fluorine position on the phenyl ring) .
  • Biological Assays: Test analogs for target activity (e.g., enzyme inhibition IC50_{50}) and ADME properties (e.g., metabolic stability in liver microsomes) .
  • Data Analysis: Use multivariate regression or machine learning to correlate structural features (e.g., logP, polar surface area) with activity .

Advanced: What are the challenges in achieving enantiomeric purity, and how can they be addressed?

Methodological Answer:

  • Chiral Centers: The morpholine ring or pyrimidine substituents may introduce stereoisomerism. Use chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis to separate enantiomers .
  • Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps (e.g., nucleophilic substitution) to favor a single enantiomer .
  • Crystallization-Induced Dynamic Resolution: Utilize diastereomeric salt formation (e.g., with tartaric acid) to enhance enantiomeric excess .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride
Reactant of Route 2
5-(3-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride

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